molecular formula C11H24Cl2N2 B2931090 {[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine dihydrochloride CAS No. 53515-66-5

{[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine dihydrochloride

Cat. No.: B2931090
CAS No.: 53515-66-5
M. Wt: 255.23
InChI Key: PPHDOEQPQQELPN-UHFFFAOYSA-N
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Description

{[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine dihydrochloride is a chemical compound with the molecular formula C11H22N2·2HCl. It is a salt form of the amine {[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine, which is characterized by the presence of a pyrrolidine ring attached to a cyclohexyl group via a methylene bridge. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of {[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine dihydrochloride typically involves the reaction of {[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine with hydrochloric acid to form the dihydrochloride salt. The synthetic route generally includes the following steps:

    Formation of {[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine: This can be achieved by reacting cyclohexylmethylamine with pyrrolidine under appropriate conditions.

    Conversion to Dihydrochloride Salt: The free base amine is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

{[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane or ethanol.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

{[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Research into potential therapeutic applications, such as its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which {[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine dihydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, influencing their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

{[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine dihydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, which may have similar biological activities.

    Cyclohexylamines: Compounds with a cyclohexyl group attached to an amine, which can exhibit similar chemical reactivity.

The uniqueness of this compound lies in its specific combination of the pyrrolidine and cyclohexyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1-pyrrolidin-1-ylcyclohexyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c12-10-11(6-2-1-3-7-11)13-8-4-5-9-13;;/h1-10,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHDOEQPQQELPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)N2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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